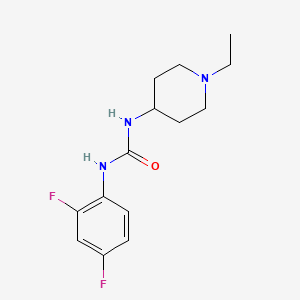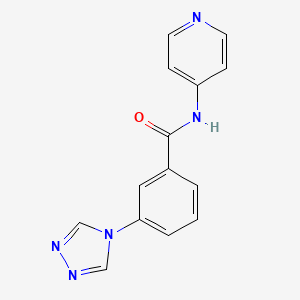![molecular formula C18H19NO4S B5381384 3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PSB-603 and has been studied extensively for its unique properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of PSB-603 involves the inhibition of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival. PSB-603 binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth and other cellular processes.
Biochemical and Physiological Effects:
PSB-603 has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of arthritis, improve cognitive function and memory in animal models of Alzheimer's disease, and inhibit the growth of cancer cells by targeting CK2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PSB-603 is its specificity for CK2, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of PSB-603 is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on PSB-603. One direction is to study its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to develop more soluble analogs of PSB-603 that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of PSB-603 and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of PSB-603 involves the reaction of 3-bromomethylbenzoic acid with 1-phenylsulfonylpyrrolidine in the presence of a base and a palladium catalyst. This reaction results in the formation of PSB-603 as a white solid with a high yield.
Applications De Recherche Scientifique
PSB-603 has been studied for its potential therapeutic applications in various fields such as cancer research, neurological disorders, and inflammation. In cancer research, PSB-603 has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2. In neurological disorders, PSB-603 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In inflammation, PSB-603 has been found to reduce inflammation and pain in animal models of arthritis.
Propriétés
IUPAC Name |
3-[[1-(benzenesulfonyl)pyrrolidin-3-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(21)16-6-4-5-14(12-16)11-15-9-10-19(13-15)24(22,23)17-7-2-1-3-8-17/h1-8,12,15H,9-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDSMCZLTALQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC(=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)



![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![2-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5381347.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)

![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine](/img/structure/B5381360.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)

